molecular formula C17H17N3O4S B4102979 N-[(4-methoxy-2-nitrophenyl)carbamothioyl]-2,4-dimethylbenzamide

N-[(4-methoxy-2-nitrophenyl)carbamothioyl]-2,4-dimethylbenzamide

Cat. No.: B4102979
M. Wt: 359.4 g/mol
InChI Key: QPCPMFPYXILTRK-UHFFFAOYSA-N
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Description

N-[(4-methoxy-2-nitrophenyl)carbamothioyl]-2,4-dimethylbenzamide is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a nitro group, and a benzamide moiety

Properties

IUPAC Name

N-[(4-methoxy-2-nitrophenyl)carbamothioyl]-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10-4-6-13(11(2)8-10)16(21)19-17(25)18-14-7-5-12(24-3)9-15(14)20(22)23/h4-9H,1-3H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCPMFPYXILTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxy-2-nitrophenyl)carbamothioyl]-2,4-dimethylbenzamide typically involves the acetylation of 4-methoxy-2-nitroaniline. The reaction is carried out using acetic anhydride in the presence of acetic acid as a solvent. The reaction conditions are as follows:

    Reactants: 4-methoxy-2-nitroaniline and acetic anhydride

    Solvent: Glacial acetic acid

    Reaction Time: 18 hours

    Temperature: Room temperature

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reactants and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxy-2-nitrophenyl)carbamothioyl]-2,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted derivatives: Formed by the substitution of the methoxy group.

Scientific Research Applications

N-[(4-methoxy-2-nitrophenyl)carbamothioyl]-2,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxy-2-nitrophenyl)carbamothioyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with cellular components: Modulating the activity of cellular components such as proteins and nucleic acids.

    Pathway modulation: Affecting various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-2-nitrophenyl)acetamide
  • 4-methoxy-2-nitroaniline
  • N-(4-methoxyphenyl)acetamide

Uniqueness

N-[(4-methoxy-2-nitrophenyl)carbamothioyl]-2,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-methoxy-2-nitrophenyl)carbamothioyl]-2,4-dimethylbenzamide
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